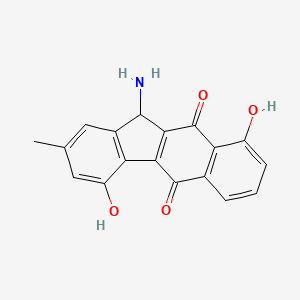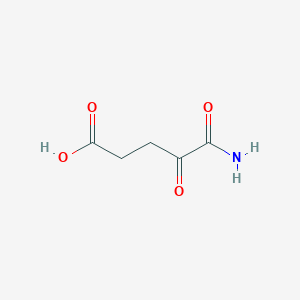
Carpanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carpanone can be synthesized through several methods. One notable method involves the oxidative coupling of an electron-rich ortho-hydroxystyrene derivative followed by an intramolecular Diels-Alder cyclization . Another method employs a Suzuki-Miyaura cross-coupling reaction to introduce the propenyl side chain, followed by a palladium (II)-catalyzed oxidative coupling to yield this compound as a single diastereoisomer .
Industrial Production Methods: Industrial production of this compound typically involves the use of solid-supported reagents and scavengers to achieve a clean and efficient synthesis without the need for conventional purification techniques . This method allows for the scalable production of this compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Carpanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as vanadium (V) to form different diastereomers.
Reduction: Reduction reactions can be performed to modify the functional groups within the this compound structure.
Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Vanadium (V) reagents are commonly used for oxidative coupling.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield different diastereomers of this compound .
Scientific Research Applications
Carpanone has several scientific research applications, including:
Mechanism of Action
Carpanone exerts its effects through various mechanisms. One notable mechanism involves the inhibition of exocytosis from the Golgi apparatus . This inhibition is achieved through the interaction of this compound-based molecules with specific molecular targets involved in vesicular traffic. The exact molecular targets and pathways are still under investigation, but the structure-activity relationships of this compound-based molecules provide valuable insights into their mechanism of action .
Comparison with Similar Compounds
Carpanone is unique due to its complex hexacyclic structure and the presence of five contiguous stereocenters . Similar compounds include:
Sauchinone: Another lignan with a similar oxygenated tetracyclic skeleton.
Other Benzoxanthenones: Compounds with similar structural features and biological activities.
This compound’s uniqueness lies in its efficient synthesis from easily prepared precursors and its potential for generating a diverse library of biologically active molecules .
Properties
CAS No. |
26430-30-8 |
|---|---|
Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1S,12R,13S,14S,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,15,18-pentaen-17-one |
InChI |
InChI=1S/C20H18O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h3-6,9-10,18-19H,7-8H2,1-2H3/t9-,10+,18+,19+,20+/m1/s1 |
InChI Key |
WTXORUUTAZJKSN-ZCXQVHELSA-N |
SMILES |
CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
Isomeric SMILES |
C[C@@H]1C=C2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 |
Canonical SMILES |
CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
Key on ui other cas no. |
26430-30-8 |
Synonyms |
carpanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















